molecular formula C15H21ClN2O B5708216 N-(4-chlorophenyl)-N'-cyclooctylurea

N-(4-chlorophenyl)-N'-cyclooctylurea

Cat. No.: B5708216
M. Wt: 280.79 g/mol
InChI Key: HWRSFSRFBWZTAC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N’-cyclooctylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-chlorophenyl group and a cyclooctyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-cyclooctylurea typically involves the reaction of 4-chloroaniline with cyclooctyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of cyclooctyl isocyanate by reacting cyclooctylamine with phosgene.

    Step 2: Reaction of 4-chloroaniline with cyclooctyl isocyanate to form N-(4-chlorophenyl)-N’-cyclooctylurea.

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-cyclooctylurea can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-cyclooctylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and isocyanate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Hydrolysis: Products include 4-chloroaniline and cyclooctyl isocyanate.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-N’-cyclooctylurea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a tool compound to study the interactions of urea derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-cyclooctylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-cyclohexylurea
  • N-(4-chlorophenyl)-N’-cyclopentylurea
  • N-(4-chlorophenyl)-N’-cyclododecylurea

Uniqueness

N-(4-chlorophenyl)-N’-cyclooctylurea is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclooctylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c16-12-8-10-14(11-9-12)18-15(19)17-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSFSRFBWZTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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